Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon derivative. It is a stereoisomeric compound with significant interest in scientific research due to its interactions with DNA and potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- typically involves the dihydroxylation of benzo(a)anthracene. This process can be achieved through the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) . The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired diol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted aromatic compounds .
Scientific Research Applications
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- has several scientific research applications:
Mechanism of Action
The mechanism by which Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- exerts its effects involves its interaction with DNA. The compound forms non-covalent, intercalative complexes with DNA, which can lead to covalent binding and potential mutagenic effects . The molecular targets include DNA bases, and the pathways involved are related to DNA damage and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benzo(e)pyrene: Similar in structure but with different reactivity and biological effects.
Chrysene: A polycyclic aromatic hydrocarbon with fewer rings and different biological activity.
Uniqueness
Benzo(a)anthracene-10,11-diol, 8,9,10,11-tetrahydro-, trans- is unique due to its specific stereochemistry and its ability to form stable intercalative complexes with DNA . This property makes it particularly useful for studying the mechanisms of DNA interaction and the resulting biological effects .
Properties
CAS No. |
94903-89-6 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(10S,11S)-8,9,10,11-tetrahydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
InChI Key |
AHPAJDVZNLKJAB-ROUUACIJSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)[C@@H]([C@H]1O)O |
Canonical SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.